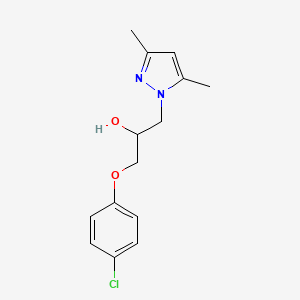

1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol

説明

1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol, also known as propranolol, is a widely used beta-blocker medication that is prescribed for the treatment of various cardiovascular and neurological conditions. Propranolol is a non-selective beta-adrenergic receptor antagonist that works by blocking the effects of adrenaline and noradrenaline on the body. In recent years, propranolol has gained attention for its potential use in scientific research, particularly in the field of psychology and neuroscience.

作用機序

Propranolol works by blocking the effects of adrenaline and noradrenaline on the body. Adrenaline and noradrenaline are hormones that are released in response to stress and can cause an increase in heart rate, blood pressure, and other physiological responses. By blocking the effects of these hormones, 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can help reduce the physical symptoms of anxiety and stress.

Biochemical and Physiological Effects:

Propranolol has a number of biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, making it an effective treatment for conditions such as hypertension and angina. Propranolol can also reduce the release of renin, a hormone that regulates blood pressure, and can inhibit the breakdown of glycogen in the liver, leading to a decrease in blood glucose levels.

実験室実験の利点と制限

One of the main advantages of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered to be safe and well-tolerated. Another advantage of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is its ability to selectively block beta-adrenergic receptors, making it a useful tool for investigating the role of these receptors in various physiological and psychological processes.

One limitation of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in lab experiments is its non-specific effects on other receptors and neurotransmitters. Propranolol can also block alpha-adrenergic receptors, which can lead to a decrease in blood pressure and other physiological effects. Additionally, 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can cross the blood-brain barrier and affect the central nervous system, which can make it difficult to isolate the specific effects of the drug on behavior and cognition.

将来の方向性

There are a number of potential future directions for research on 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol. One area of interest is its potential use in the treatment of social anxiety disorder (SAD). Studies have shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can reduce the physiological symptoms of anxiety in individuals with SAD, but more research is needed to determine its efficacy as a treatment for this condition.

Another potential future direction for research on 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is its use in the treatment of addiction. Studies have shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can reduce the craving and physiological responses associated with drug addiction, making it a potential treatment option for individuals struggling with addiction.

Overall, 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is a versatile and well-studied drug that has a number of potential applications in scientific research. Its ability to selectively block beta-adrenergic receptors makes it a useful tool for investigating the role of these receptors in various physiological and psychological processes. However, more research is needed to fully understand the potential benefits and limitations of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in different research contexts.

合成法

Propranolol can be synthesized through a multistep process that involves the reaction of 1-(4-chlorophenoxy)-3-nitropropane with 3,5-dimethylpyrazole in the presence of a reducing agent such as iron powder or zinc dust. The resulting intermediate is then reacted with isopropylamine to yield 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol. The synthesis of 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is a well-established process that has been extensively studied and optimized over the years.

科学的研究の応用

Propranolol has been used in various scientific studies to investigate its effects on human behavior and cognition. One of the most notable applications of 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in research has been its use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can help reduce the emotional intensity of traumatic memories, making it a potential treatment option for individuals with PTSD.

Propranolol has also been used in studies investigating the role of beta-adrenergic receptors in the formation and consolidation of memories. Research has shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can impair the consolidation of emotional memories, suggesting that beta-adrenergic receptors play a key role in the formation of emotional memories.

特性

IUPAC Name |

1-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-10-7-11(2)17(16-10)8-13(18)9-19-14-5-3-12(15)4-6-14/h3-7,13,18H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYUMIPEDPRSSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(COC2=CC=C(C=C2)Cl)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321692 | |

| Record name | 1-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

CAS RN |

13948-89-5 | |

| Record name | 1-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)

![3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)

![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)

![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)

![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)

![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)